molecular formula C10H10ClNO2 B1469673 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid CAS No. 1260666-35-0

1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid

Cat. No. B1469673
CAS RN: 1260666-35-0
M. Wt: 211.64 g/mol
InChI Key: TWKUGMFRFVOEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 1260666-35-0. It has a linear formula of C10H10CLNO2 . The molecular weight of this compound is 211.65 .


Molecular Structure Analysis

The Inchi Code for “1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid” is 1S/C10H10ClNO2/c11-8-3-2-7(6-12-8)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14) . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

The compound “1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid” is a light-green to brown solid .

Scientific Research Applications

Medicine

In the medical field, this compound is explored for its potential as a building block in pharmaceutical drug development. Its structure could be utilized in the synthesis of molecules with therapeutic properties, particularly due to the presence of the chloropyridinyl group which is often seen in drugs that interact with a variety of biological targets .

Agriculture

As an active ingredient or intermediate, 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid may be used in the development of new agrochemicals. Its chlorinated pyridine moiety is a common feature in compounds with herbicidal or fungicidal activity .

Material Science

In material science, this compound’s robust cyclobutane core can be functionalized to create novel polymers or coatings. These materials could exhibit unique properties such as increased resilience or chemical resistance due to the stability of the cyclobutane ring .

Environmental Science

Researchers might investigate the environmental fate of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid , including its biodegradability and potential to form persistent pollutants. Understanding its interaction with environmental systems is crucial for assessing its safety and ecological impact .

Biochemistry

In biochemistry, the compound could be used as a probe to study enzyme-substrate interactions, especially for enzymes that process cyclic or aromatic substrates. Its unique structure allows for specific binding studies and enzyme kinetics analysis .

Pharmacology

Pharmacological studies may involve this compound as a precursor for the synthesis of small-molecule drugs. Its chemical structure offers a versatile framework that can be modified to enhance drug properties like solubility, potency, and selectivity .

Analytical Chemistry

Analytical chemists could develop methods for the quantification and quality control of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid in various matrices. Techniques like HPLC, GC-MS, or NMR could be employed to ensure the integrity of the compound in research and industrial settings .

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) for “1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid”. The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

properties

IUPAC Name

1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-3-2-7(6-12-8)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKUGMFRFVOEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CN=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
Reactant of Route 3
1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.